An In-depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Cyano-2,6-dihydroxy-5-fluoropyridine: Properties, Synthesis, and Applications
Introduction
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a key heterocyclic intermediate of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its strategic functionalization, featuring a cyano group, two hydroxyl moieties, and a fluorine atom on a pyridine scaffold, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, grounded in authoritative scientific literature and field-proven insights.
Core Chemical and Physical Properties
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 113237-18-6 | [2][3][][5] |
| Molecular Formula | C₆H₃FN₂O₂ | [][5] |
| Molecular Weight | 154.10 g/mol | [2][] |
| IUPAC Name | 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile | [2][] |
| Melting Point | 235-245 °C | [3] |
| Boiling Point | 217.5 °C at 760 mmHg (Predicted) | [] |
| Density | 1.58 g/cm³ (Predicted) | [] |
| Solubility | Low solubility in water; Soluble in polar organic solvents like DMSO.[1] | [1] |
Structural Elucidation and Tautomerism
A critical aspect of the chemistry of 2,6-dihydroxypyridines is their existence in various tautomeric forms. For 3-Cyano-2,6-dihydroxy-5-fluoropyridine, the predominant tautomer is the 6-hydroxy-2-oxo-1,2-dihydropyridine form, as depicted in the IUPAC name. This lactam-lactim tautomerism is influenced by the solvent, temperature, and pH. The equilibrium between the dihydroxy and the hydroxy-oxo forms is a key determinant of the compound's reactivity. In the solid state and in most solvents, the more polar hydroxy-oxo (pyridone) form is generally favored.
Caption: Tautomeric forms of 3-Cyano-2,6-dihydroxy-5-fluoropyridine.
Acidity and the Influence of Fluorine
Spectroscopic Characterization
Detailed experimental spectroscopic data for 3-Cyano-2,6-dihydroxy-5-fluoropyridine is not widely published. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show a signal for the proton at the 4-position of the pyridine ring. The chemical shift of this proton would be influenced by the surrounding electron-withdrawing groups. Additionally, signals for the hydroxyl and amine protons would be present, with their chemical shifts and appearance being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the cyano group, the carbonyl group (in the predominant tautomer), and the carbons attached to the fluorine and hydroxyl groups would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
-
O-H and N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹
-
C≡N stretching: A sharp absorption band around 2220-2260 cm⁻¹
-
C=O stretching (pyridone form): A strong absorption band in the region of 1650-1690 cm⁻¹
-
C-F stretching: An absorption band in the fingerprint region, typically around 1000-1400 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.10 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and HF.
Synthesis and Reactivity
3-Cyano-2,6-dihydroxy-5-fluoropyridine is primarily synthesized as a crucial intermediate for the production of other valuable chemical entities.
Synthetic Protocol
The synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine is described in several patents as a key step in the preparation of 2,6-dichloro-5-fluoronicotinic acid and its derivatives. The following protocol is a synthesized methodology based on these sources.
Reaction Scheme:
Caption: Synthetic pathway to 3-Cyano-2,6-dihydroxy-5-fluoropyridine.
Step-by-Step Methodology:
-
Formation of the Enolate: In a suitable reaction vessel equipped with a stirrer and a cooling system, a solution of ethyl fluoroacetate and ethyl formate is prepared in an appropriate solvent (e.g., methanol).
-
Base-Catalyzed Condensation: To this solution, a strong base such as sodium methoxide is added portion-wise while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The mixture is stirred for several hours to ensure the complete formation of the intermediate enolate.
-
Cyclization with Cyanoacetamide: A solution of cyanoacetamide in a suitable solvent is then added to the reaction mixture.
-
Heating and Acidification: The reaction mixture is heated to reflux for a specified period to drive the cyclization reaction to completion. After cooling, the mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then dried to afford 3-Cyano-2,6-dihydroxy-5-fluoropyridine. Further purification can be achieved by recrystallization from an appropriate solvent.
Chemical Reactivity
The primary utility of 3-Cyano-2,6-dihydroxy-5-fluoropyridine lies in its reactivity, which allows for its conversion into other important synthetic intermediates.
Chlorination:
A key reaction of this compound is its conversion to 2,6-dichloro-3-cyano-5-fluoropyridine. This is typically achieved by treatment with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This transformation is a critical step in the synthesis of various pharmaceutical compounds.
Caption: Chlorination of 3-Cyano-2,6-dihydroxy-5-fluoropyridine.
This chlorination reaction proceeds via the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. The harsh conditions required for this reaction underscore the relative stability of the dihydroxypyridine ring.
Applications in Drug Discovery and Development
While 3-Cyano-2,6-dihydroxy-5-fluoropyridine itself is not typically the final active pharmaceutical ingredient (API), it serves as a pivotal intermediate in the synthesis of biologically active molecules.
Precursor to Quinolone Antibiotics
The primary documented application of this compound is as a precursor in the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[7][8] This nicotinic acid derivative is a key building block for a class of potent antibacterial agents known as quinolones and naphthyridones. The fluorine atom at the 5-position is a common feature in many modern fluoroquinolone antibiotics, contributing to their enhanced antibacterial activity and pharmacokinetic properties.
Scaffold for Novel Therapeutics
The cyanopyridine scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The unique substitution pattern of 3-Cyano-2,6-dihydroxy-5-fluoropyridine offers multiple points for further chemical modification, enabling the generation of libraries of novel compounds for drug screening and lead optimization. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[9]
Safety and Handling
Based on GHS classifications for the compound and its close derivatives, 3-Cyano-2,6-dihydroxy-5-fluoropyridine should be handled with care in a laboratory setting.[10][11][12][13]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11][12][13]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13]
Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this chemical.
Conclusion
3-Cyano-2,6-dihydroxy-5-fluoropyridine is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups and the presence of a fluorine atom make it an important precursor for the synthesis of biologically active compounds, most notably as a building block for fluoroquinolone antibiotics. While detailed experimental data on some of its physicochemical properties are not extensively reported, its synthetic utility and reactivity are well-documented in the patent literature. Further research into the biological activities of its direct derivatives could unveil new therapeutic opportunities.
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